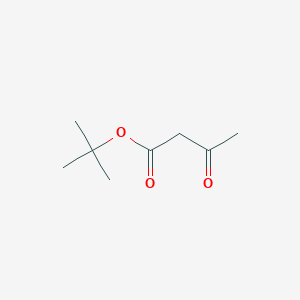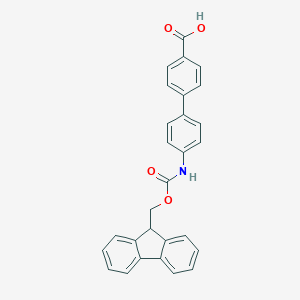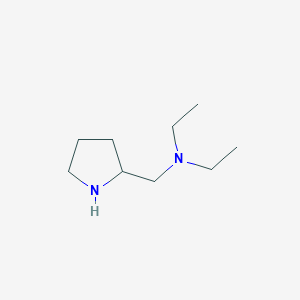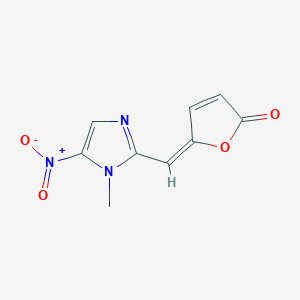
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone, commonly known as MNIMF, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIMF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 234.19 g/mol.
Mécanisme D'action
The mechanism of action of MNIMF is not fully understood. However, it is believed that MNIMF exerts its antimicrobial and anticancer effects by interfering with the DNA replication process. MNIMF has been shown to bind to the DNA molecule, causing structural changes that inhibit the replication process.
Effets Biochimiques Et Physiologiques
MNIMF has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MNIMF has also been shown to inhibit the production of reactive oxygen species, which are known to cause cellular damage. Additionally, MNIMF has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNIMF has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. MNIMF is also soluble in organic solvents, making it easy to work with in the laboratory. However, MNIMF has some limitations as a research tool. It is a relatively new compound, and its properties are not fully understood. Additionally, MNIMF is a highly reactive compound and can be toxic in high concentrations.
Orientations Futures
There are several future directions for research on MNIMF. One potential application is in the development of new antimicrobial agents. MNIMF has shown promising results as a potent antimicrobial agent, and further research could lead to the development of new antibiotics. Another potential application is in the development of new anticancer agents. MNIMF has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, MNIMF could be investigated for its potential applications in other fields, such as anti-inflammatory therapy and drug delivery.
Méthodes De Synthèse
MNIMF can be synthesized through a multi-step process starting from 2-acetylfuran. The first step involves the conversion of 2-acetylfuran to 2,3-epoxy-2,3-dihydrofuran, followed by the reaction with methylamine and nitromethane to form the intermediate compound. The final step involves the reaction of the intermediate with formaldehyde to yield MNIMF.
Applications De Recherche Scientifique
MNIMF has been extensively studied for its potential applications in various fields. It has shown promising results as a potent antimicrobial agent against a wide range of bacteria and fungi. MNIMF has also been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
123533-90-4 |
|---|---|
Nom du produit |
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone |
Formule moléculaire |
C9H7N3O4 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
(5E)-5-[(1-methyl-5-nitroimidazol-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(10-5-8(11)12(14)15)4-6-2-3-9(13)16-6/h2-5H,1H3/b6-4+ |
Clé InChI |
PNLBIZRYMSYUFN-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=CN=C1/C=C/2\C=CC(=O)O2)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
Synonymes |
(5E)-5-[(1-methyl-5-nitro-imidazol-2-yl)methylidene]furan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



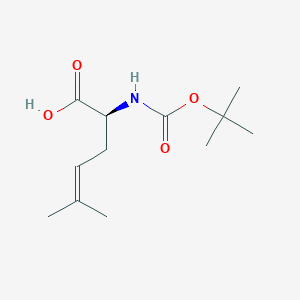

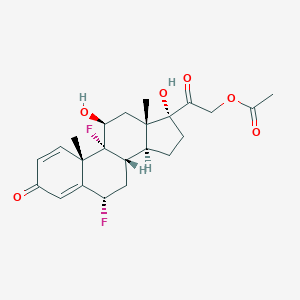
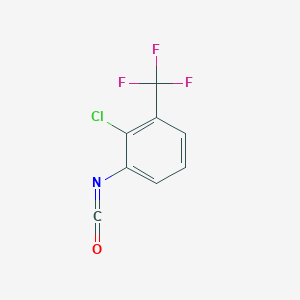
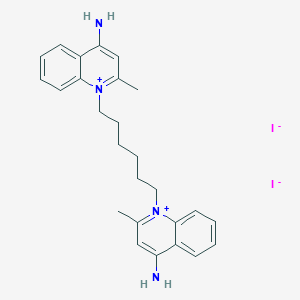
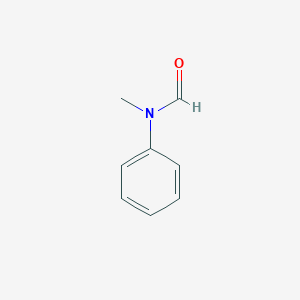
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
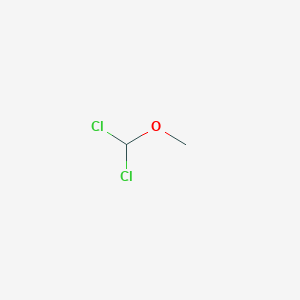
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
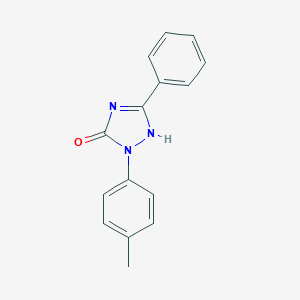
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
